molecular formula C12H9N3O4S B5166860 2-Furancarboxamide, N-[[(4-nitrophenyl)amino]thioxomethyl]- CAS No. 82366-76-5

2-Furancarboxamide, N-[[(4-nitrophenyl)amino]thioxomethyl]-

Cat. No.: B5166860
CAS No.: 82366-76-5
M. Wt: 291.28 g/mol
InChI Key: OPKKFEIWGOAVRV-UHFFFAOYSA-N
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Description

2-Furancarboxamide, N-[[(4-nitrophenyl)amino]thioxomethyl]- is a chemical compound known for its unique structure and properties. It belongs to the class of furan derivatives, which are characterized by a furan ring—a five-membered aromatic ring with one oxygen atom.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxamide, N-[[(4-nitrophenyl)amino]thioxomethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Furancarboxamide, N-[[(4-nitrophenyl)amino]thioxomethyl]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in developing new drugs, particularly antibiotics.

Mechanism of Action

The mechanism of action of 2-Furancarboxamide, N-[[(4-nitrophenyl)amino]thioxomethyl]- is not fully understood. it is believed to interact with biological molecules through its nitro and thioxomethyl groups. These interactions may involve the inhibition of enzymes or disruption of cellular processes, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Furancarboxamide, N-methyl-
  • 2-Furancarboxamide, N-[[[4-(acetylamino)phenyl]amino]thioxomethyl]-

Comparison

Compared to similar compounds, 2-Furancarboxamide, N-[[(4-nitrophenyl)amino]thioxomethyl]- is unique due to the presence of both a nitro group and a thioxomethyl group. These functional groups contribute to its distinct chemical reactivity and potential biological activity. The nitro group, in particular, is known for its role in antimicrobial activity, making this compound a promising candidate for further research .

Properties

IUPAC Name

N-[(4-nitrophenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4S/c16-11(10-2-1-7-19-10)14-12(20)13-8-3-5-9(6-4-8)15(17)18/h1-7H,(H2,13,14,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKKFEIWGOAVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387408
Record name 2-Furancarboxamide, N-[[(4-nitrophenyl)amino]thioxomethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82366-76-5
Record name 2-Furancarboxamide, N-[[(4-nitrophenyl)amino]thioxomethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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